molecular formula C14H18O3 B14061807 2-Cyclohexylmandelicacid

2-Cyclohexylmandelicacid

Cat. No.: B14061807
M. Wt: 234.29 g/mol
InChI Key: IYARFMGWMMKLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylmandelic acid can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with benzaldehyde, followed by oxidation of the resulting alcohol . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2-Cyclohexylmandelic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylmandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-Cyclohexylmandelic acid involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexylmandelic acid is unique due to its combination of cyclohexyl and mandelic acid functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in pharmaceutical synthesis .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(2-cyclohexylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C14H18O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2,(H,16,17)

InChI Key

IYARFMGWMMKLOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C(C(=O)O)O

Origin of Product

United States

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